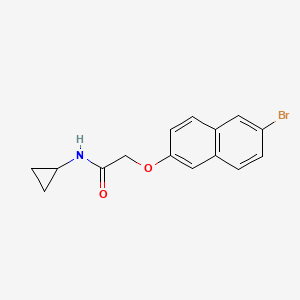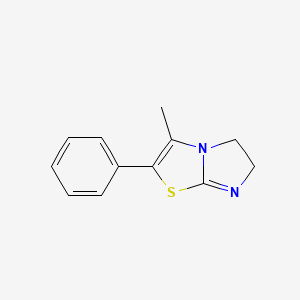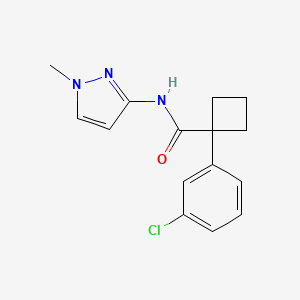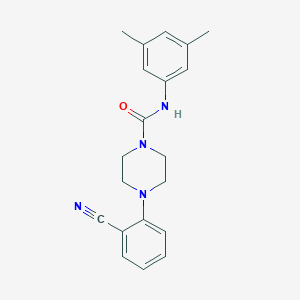![molecular formula C17H20N2O2 B7519182 2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione, commonly known as CIDI, is a chemical compound that has been of interest to researchers due to its unique chemical structure and potential applications in various fields. CIDI belongs to the class of isoquinoline derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of CIDI is not fully understood, but studies have suggested that it inhibits the activity of COX-2 by binding to its active site. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, CIDI reduces the production of prostaglandins and thereby reduces inflammation. CIDI has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CIDI has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In animal studies, CIDI has been found to reduce inflammation and pain in models of arthritis and colitis. CIDI has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, CIDI has been found to exhibit anti-viral activity against herpes simplex virus type 1.
実験室実験の利点と制限
One advantage of CIDI is its relatively high yield and purity. CIDI can be synthesized using a simple and efficient method, and the resulting product can be purified through recrystallization. Another advantage of CIDI is its wide range of potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
One limitation of CIDI is its limited solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of CIDI is not fully understood, which can make it difficult to optimize its use in certain applications.
将来の方向性
There are several future directions for research on CIDI. One direction is to further investigate its mechanism of action, particularly its interaction with COX-2. Another direction is to explore its potential applications in other fields, such as nanotechnology and electrochemistry. Finally, further studies are needed to optimize the synthesis and purification of CIDI and to develop new derivatives with improved properties.
合成法
The synthesis of CIDI involves the reaction of 2-cyclohexyl-4,5-dihydro-1H-imidazole-1-carboxylic acid with phthalic anhydride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain CIDI. The yield of CIDI is relatively high, and the purity can be increased through recrystallization.
科学的研究の応用
CIDI has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, CIDI has been found to exhibit anti-inflammatory and anti-cancer properties. Studies have shown that CIDI inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response and is overexpressed in many types of cancer. CIDI has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In organic synthesis, CIDI has been used as a building block for the synthesis of various bioactive compounds. For example, CIDI has been used as a precursor for the synthesis of 2-cyclohexyl-4,5-dihydro-1H-imidazole-1-carboxylic acid derivatives, which have been found to exhibit anti-viral activity.
In material science, CIDI has been used as a dopant for the synthesis of conducting polymers. Studies have shown that CIDI improves the electrical conductivity and stability of the resulting polymers.
特性
IUPAC Name |
2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-15-10-12-6-4-5-7-13(12)11-18(15)17(21)19(16)14-8-2-1-3-9-14/h4-7,14-15H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLZVLYOCZOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3CC4=CC=CC=C4CN3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Benzo[e][1,4]diazepin-5(4H)-one](/img/structure/B7519109.png)

![N-[(2-methylpyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7519128.png)

![4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7519142.png)
![N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B7519147.png)

![3-[(4-Tert-butylphenoxy)methyl]-5-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7519167.png)

![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide](/img/structure/B7519199.png)
![(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)
